![molecular formula C12H21NO B14362878 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 90158-30-8](/img/structure/B14362878.png)
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,2-Dimethylpropyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another method involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. For example, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method .
化学反応の分析
Types of Reactions
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using electrophiles.
Common Reagents and Conditions
Oxidation: Oxone® is commonly used for the asymmetric epoxidation of alkenes.
Reduction: LiAlH4 is a typical reducing agent for converting ketones to alcohols.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides are the major products formed during oxidation reactions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Substituted derivatives of the original compound are formed during substitution reactions.
科学的研究の応用
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
作用機序
The mechanism of action of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The compound binds to the active site of the enzyme, preventing the transfer of farnesyl groups to target proteins, thereby inhibiting their function.
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Thiabicyclo[3.2.1]octan-3-one: This compound contains a sulfur atom and has been studied for its effects on enzyme activity.
Uniqueness
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in enzyme inhibition highlight its importance in scientific research and industrial applications.
特性
CAS番号 |
90158-30-8 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C12H21NO/c1-12(2,3)8-13-9-4-5-10(13)7-11(14)6-9/h9-10H,4-8H2,1-3H3 |
InChIキー |
GQWCWWLQWMHAFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1C2CCC1CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


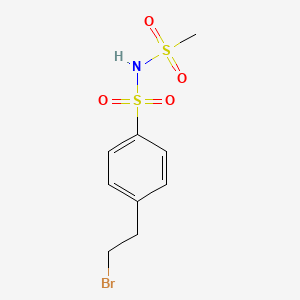
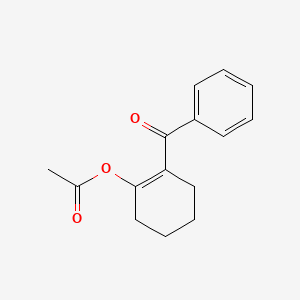
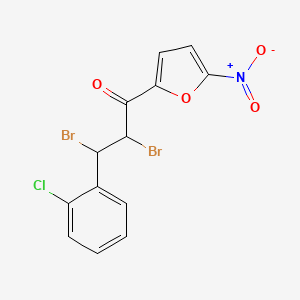
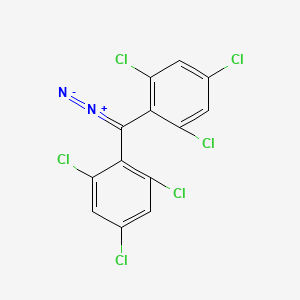

![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)


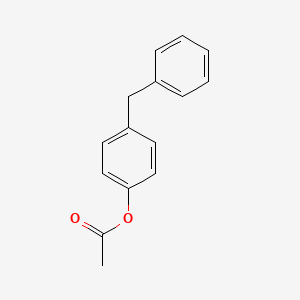
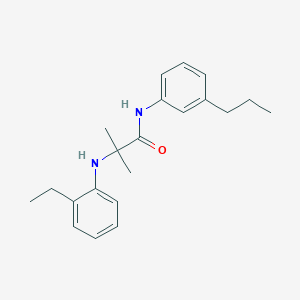
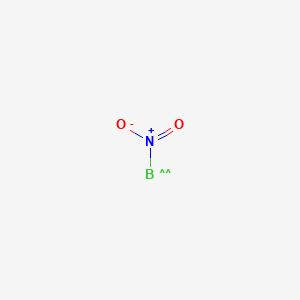
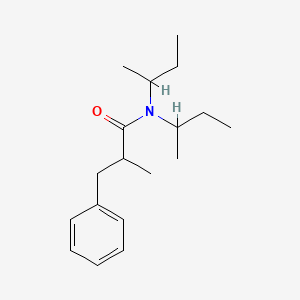
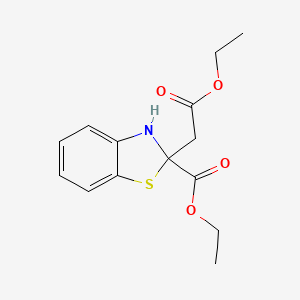
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
